N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE
Description
N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE is a complex organic compound with a unique structure that includes a chlorobenzyl group, a thioether linkage, and a sulfonyl group
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3S2/c1-22(2)28(25,26)23(17-9-4-3-5-10-17)14-19(24)21-12-13-27-15-16-8-6-7-11-18(16)20/h3-11H,12-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDQPCGJLSWWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NCCSCC1=CC=CC=C1Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE typically involves multiple steps. One common approach is to start with the chlorobenzyl group, which undergoes a nucleophilic substitution reaction with a thioether precursor. This intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group. Finally, the glycinamide moiety is attached through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the sulfonyl group can enhance its binding affinity through hydrogen bonding and electrostatic interactions. The thioether linkage may also play a role in its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-[(methylamino)sulfonyl]-N~2~-phenylglycinamide
- N~1~-{2-[(2-bromobenzyl)thio]ethyl}-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
Uniqueness
N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group and the dimethylamino sulfonyl moiety distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
